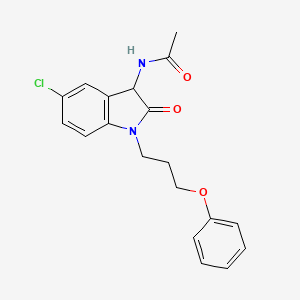
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, also known as DMXAA, is a synthetic molecule with potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been studied for its mechanism of action and potential applications in cancer research.
Wirkmechanismus
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is believed to work by activating the STING (stimulator of interferon genes) pathway, which is involved in the immune response to viral infections and cancer. When (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone binds to the STING receptor, it triggers the production of type I interferons and other cytokines, which can activate immune cells and lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been shown to induce tumor necrosis and inhibit tumor growth in animal models. It has also been shown to increase the production of cytokines, including interferons and tumor necrosis factor-alpha (TNF-alpha). (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth in animal models. However, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several potential future directions for research on (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone. One area of focus is the development of more efficient synthesis methods for (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, which could increase its availability for research. Another area of focus is the potential use of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone and its potential applications in cancer research.
Synthesemethoden
The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone involves several steps, including the reaction of quinoxaline with ethyl 2-bromoacetate, the subsequent reaction with 2-amino-4,6-dimethylpyrimidine, and the final reaction with 1-pyrrolidinecarboxylic acid. The resulting compound is (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, which can be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is believed to work by activating the immune system and promoting the production of cytokines, which can lead to the destruction of cancer cells.
Eigenschaften
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-9-13(2)22-19(21-12)26-14-7-8-24(11-14)18(25)17-10-20-15-5-3-4-6-16(15)23-17/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSMDBKWAOXKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2948782.png)
![N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2948783.png)
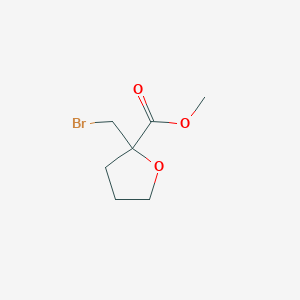
![N-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2948785.png)
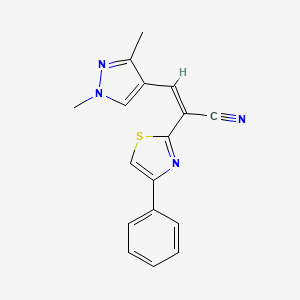
![N-(3-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2948788.png)
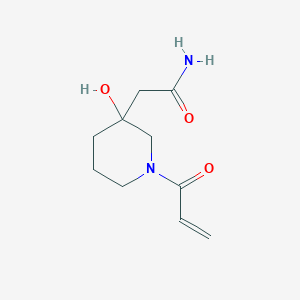
![N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B2948790.png)
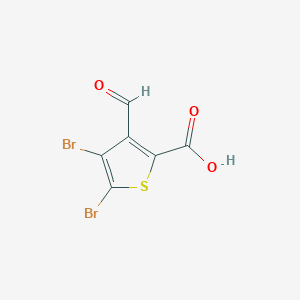

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2948793.png)
![7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2948795.png)
